(1S)-(-)-Camphanic chloride is a chiral derivative of camphoric acid, a bicyclic carboxylic acid derived from camphor, a natural product found in the Laurel family plants []. It exists as a white crystalline solid at room temperature and plays a crucial role in separating enantiomers of alcohols and amines [].
The key feature of (1S)-(-)-Camphanic chloride is its chiral center. The molecule possesses a rigid bicyclic structure with a chlorine atom attached to the carbonyl carbon and a hydroxyl group on the adjacent carbon []. This specific configuration, denoted by (1S), allows it to interact differently with the two enantiomers of a racemic mixture.
(1S)-(-)-Camphanic chloride reacts with racemic alcohols to form diastereomeric esters. These esters differ in their physical properties, such as melting point and solubility, allowing for separation via techniques like crystallization or chromatography [].
(1S)-(-)-Camphanic chloride + ROH (racemic alcohol) --> ROOC-(1S)-Camphanoyl (diastereomer 1) + ROCO-(1R)-Camphanoyl (diastereomer 2)
Similar to alcohols, (1S)-(-)-Camphanic chloride can react with racemic amines to form diastereomeric amides, enabling the determination of enantiomeric excess (ee) of the amine [].
Corrosive